molecular formula C14H11BrN2O3 B5662286 methyl 5-bromo-2-[(3-pyridinylcarbonyl)amino]benzoate

methyl 5-bromo-2-[(3-pyridinylcarbonyl)amino]benzoate

Cat. No. B5662286
M. Wt: 335.15 g/mol
InChI Key: NUTBOVNAMXMPKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including ring opening followed by ring closure reactions, as demonstrated in the synthesis of novel compounds with potential NLO (Non-Linear Optical) properties and thermodynamic stability. For example, Halim and Ibrahim (2022) synthesized a novel compound through reactions of specific precursors, highlighting the importance of precise conditions for successful synthesis (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds can be established through elemental analysis and spectral data, with computational methods like DFT (Density Functional Theory) providing insights into the electronic structure, reactivity, and stability. Halim and Ibrahim's work showcases the use of these analyses to confirm the high stability of their synthesized compound (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions, such as those used in the synthesis of heterocyclic systems, play a crucial role in determining the properties of the final compounds. Reactions involving catalytic transfer hydrogenation and nucleophilic attacks are pivotal in obtaining desired products with specific functional groups, as illustrated by Toplak et al. (1999) in their synthesis of heterocyclic systems (Toplak et al., 1999).

properties

IUPAC Name

methyl 5-bromo-2-(pyridine-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-20-14(19)11-7-10(15)4-5-12(11)17-13(18)9-3-2-6-16-8-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTBOVNAMXMPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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